1H-isoindole

Vue d'ensemble

Description

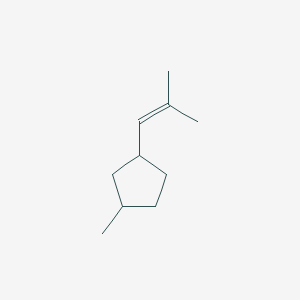

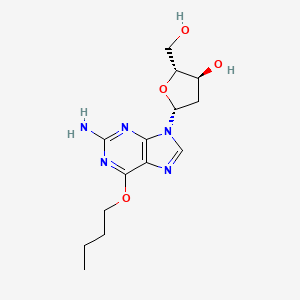

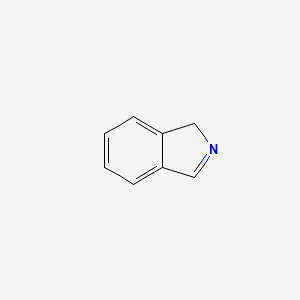

1H-Isoindole, in organic and heterocyclic chemistry, consists of a benzene ring fused with pyrrole . It is an isomer of indole and its reduced form is isoindoline . The parent isoindole is rarely encountered in technical literature, but substituted derivatives are commercially useful and occur naturally .

Synthesis Analysis

The parent isoindole was prepared by flash vacuum pyrolysis of an N-substituted isoindoline . N-Substituted isoindoles, which are easier to handle, can be prepared by dehydration of isoindoline-N-oxides . They also arise by myriad other methods, e.g., starting from xylylene dibromide .Molecular Structure Analysis

Unlike indole, isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene . In solution, the 2H-isoindole tautomer predominates .Chemical Reactions Analysis

A novel strategy has been established to assemble a series of single (Z)- or (E)-1H-isoindole derivatives through selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .Physical And Chemical Properties Analysis

These new fluorophores show fluorescence wavelengths and efficiencies that can be modulated . They have excellent potential to specifically light up lipid droplets (LDs) in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available LD-specific dyes .Applications De Recherche Scientifique

Isoindole Chemistry Developments

Recent developments in isoindole chemistry highlight the importance of 1H-isoindoles in various fields such as medicine, analytical detection, and solar energy. The high reactivity of isoindoles makes them suitable for accessing derivatives with diverse biological activities. However, their instability poses challenges in preparation. Novel methods for synthesizing and utilizing isoindoles have been explored to overcome these challenges (Weintraub & Wang, 2022).

Catalytic Synthesis

1H-Isoindoles can be synthesized through ruthenium-catalyzed cyclization, demonstrating their potential in creating nitrogen-containing heterocycles. This method is significant for its room temperature operation and hydrogen evolution, indicating a sustainable approach to isoindole synthesis (Manikandan, Tamizmani, & Jeganmohan, 2017).

Isoindole Derivative Synthesis

The synthesis of isoindole derivatives has been achieved through various methods, including catalytic reduction and dimerization processes. These methods have been instrumental in producing specific isoindole derivatives for further study and application (Yamada, Ishihara, & Iida, 1973).

Peptidomimetics Development

1H-isoindole-based peptides have been designed as potential mimics. Efficient synthesis of these peptides showcases the versatility of 1H-isoindole in creating complex molecular structures, potentially useful in biomedical applications (Biitseva et al., 2012).

Iodoamination Synthesis Method

An efficient method for synthesizing 1H-isoindole derivatives involves iodine-mediated cyclization. This method provides a straightforward approach to obtaining various 1H-isoindole derivatives, highlighting the compound's adaptability in chemical synthesis (Kobayashi et al., 2008).

Stable Isoindole Derivatives

Research on stable mono-substituted isoindole derivatives has provided insights into their structural stability, particularly in the crystalline state. This understanding is crucial for the practical application of isoindoles in various scientific fields (Takahashi et al., 1994).

Cyclooxygenase Inhibition

1H-isoindole-1,3(2H)-dione derivatives have been studied for their inhibitory activity on cyclooxygenase enzymes. These studies are pivotal in understanding the potential medical applications of isoindoles, particularly in inflammation and pain management (Szkatuła et al., 2021).

Materials Science Applications

Isoindoles have found wide application in materials science, notably in fluorescent materials and pigments. Their role in forming coordination complexes and their intense coloring properties make them valuable in various industrial applications (Heugebaert, Roman, & Stevens, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHLEABTNIQIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344571 | |

| Record name | 1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-isoindole | |

CAS RN |

270-69-9 | |

| Record name | 1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)

![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)